

Application Notes and Protocols for Voltammetric Determination of Nickel Using Mercury Electrodes

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Compound of Interest

Compound Name: Mercury;nickel

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Introduction

The accurate determination of trace levels of nickel is crucial in various fields, including environmental monitoring, food safety, industrial process control, and pharmaceutical analysis. Voltammetric techniques, particularly those employing mercury electrodes, offer high sensitivity, reproducibility, and cost-effectiveness for this purpose. The inherent properties of mercury, such as its high hydrogen overpotential and the ability to form a renewable and smooth surface, make it an excellent choice for the analysis of electroactive species like nickel.^[1]

This document provides detailed application notes and protocols for two primary voltammetric methods for nickel determination using mercury electrodes: Adsorptive Stripping Voltammetry (AdSV) and Differential Pulse Polarography (DPP).

Principle of Determination

The voltammetric determination of nickel using mercury electrodes often involves the use of a complexing agent, most commonly dimethylglyoxime (DMG).^[2] Nickel(II) ions react with DMG to form a stable complex, $\text{Ni}(\text{DMG})_2$, which is then electrochemically active.^[2]

In Adsorptive Stripping Voltammetry, the $\text{Ni}(\text{DMG})_2$ complex is preconcentrated by adsorption onto the surface of a mercury electrode at a specific potential. Following this accumulation

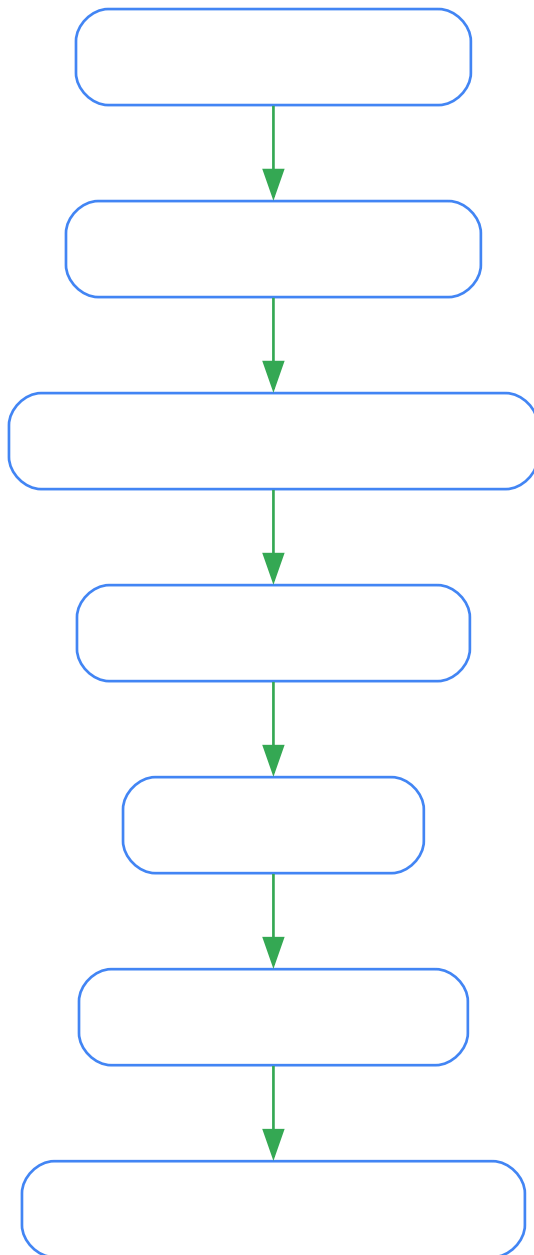
step, the potential is scanned in the negative direction, causing the reduction of Ni(II) in the complex. The resulting peak current is proportional to the concentration of nickel in the sample. [2] This preconcentration step significantly enhances the sensitivity of the method.[3]

Differential Pulse Polarography also utilizes the Ni-DMG complex. In this technique, a series of potential pulses of increasing amplitude are superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the contribution of the charging current, leading to improved sensitivity compared to other polarographic techniques.[4]

Experimental Workflow

The general workflow for the voltammetric determination of nickel involves sample preparation, electrochemical analysis, and data interpretation.

General Workflow for Voltammetric Nickel Determination

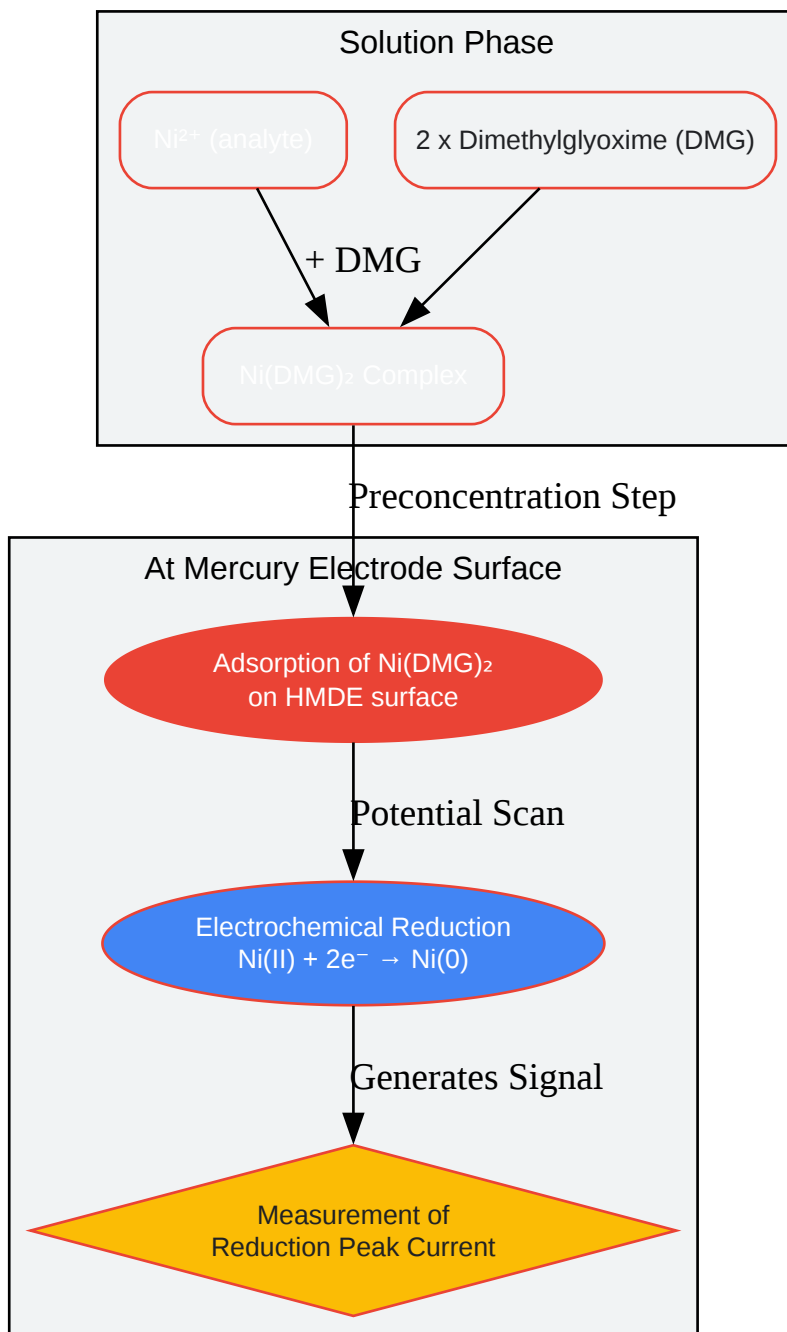
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Caption: General workflow from sample collection to quantification.

Signaling Pathway: Ni-DMG Complex Formation and Detection

The core of the selective determination of nickel lies in its complexation with dimethylglyoxime and the subsequent electrochemical reduction of the complex at the mercury electrode surface.

Principle of Ni-DMG Adsorptive Stripping Voltammetry



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